Hexaphenyldigermane

Descripción

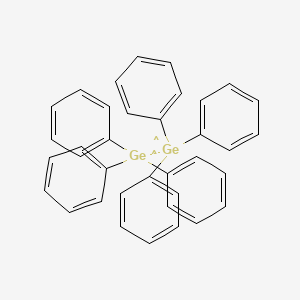

Structure

2D Structure

Propiedades

InChI |

InChI=1S/2C18H15Ge/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18/h2*1-15H | |

|---|---|---|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQHWEIUKAAZLFP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[Ge](C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)[Ge](C2=CC=CC=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H30Ge2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60422542 | |

| Record name | Hexaphenyldigermane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60422542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

607.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2816-39-9 | |

| Record name | Hexaphenyldigermane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60422542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Hexaphenyldigermane and Its Precursors

Classic Coupling Strategies for Ge-Ge Bond Formation

Traditional methods for creating Ge-Ge bonds have been foundational in organogermanium chemistry. These strategies typically involve the reductive coupling of germanium halides or their reaction with organometallic reagents.

The Wurtz-type reaction is a classic method for forming carbon-carbon bonds and has been adapted for the synthesis of organometallic compounds, including those with Ge-Ge bonds. wikipedia.org This protocol involves the reductive coupling of two alkyl or aryl halides in the presence of a metal, typically sodium. wikipedia.orgbyjus.com In the synthesis of hexaphenyldigermane, triphenylgermanium bromide is treated with sodium metal, leading to the formation of the desired digermane (B87215) and sodium bromide as a byproduct. wikipedia.org

The reaction is generally conducted in an inert, aprotic solvent like ether or tetrahydrofuran (B95107) (THF) to prevent side reactions with the highly reactive sodium. wikipedia.org While effective, the classical Wurtz reaction can sometimes suffer from low yields due to side reactions. jk-sci.com Finely dispersed sodium metal has been shown to improve reaction yields. jk-sci.com Other metals such as silver, zinc, iron, and activated copper have also been explored in Wurtz-like couplings to enhance efficiency. wikipedia.org

Reaction Scheme for Wurtz-Type Synthesis of this compound: 2 (C₆H₅)₃GeBr + 2 Na → (C₆H₅)₃Ge-Ge(C₆H₅)₃ + 2 NaBr wikipedia.org

This method, despite its age, remains a cited example of reductive coupling for the formation of polygermanes. wikipedia.org

The reaction of germanium halides with organometallic reagents is a versatile and common method for forming Ge-C bonds and can also be extended to create Ge-Ge bonds. wikipedia.org Organolithium and Grignard reagents are frequently employed for the alkylation or arylation of germanium halides. wikipedia.orgzenodo.org

For the synthesis of this compound, the reaction of germanium tetrachloride with an excess of a phenyl Grignard reagent, such as phenylmagnesium bromide, can lead to the formation of not only tetraphenylgermane (B86223) but also this compound as a catenated byproduct. dokumen.pub It is proposed that an intermediate species, such as triphenylgermylmagnesium bromide (Ph₃GeMgBr), is formed, which can then react further. dokumen.pub

Furthermore, the reaction of triphenylgermyllithium with triphenylgermane (B1594327) has been reported to yield this compound, although in small amounts. researchgate.net Organometallic reagents provide a powerful tool for constructing complex organogermanium structures, and the reactivity can be tuned based on the choice of metal and reaction conditions. researchgate.netresearchgate.net

Table 1: Comparison of Classic Coupling Strategies

| Method | Precursor | Reagent | Key Features |

|---|---|---|---|

| Wurtz-Type Coupling | Triphenylgermanium bromide | Sodium metal | Classic reductive coupling; yields can be variable. wikipedia.orgjk-sci.com |

| Organometallic Reagents | Germanium tetrachloride, Triphenylgermane | Phenylmagnesium bromide, Triphenylgermyllithium | Versatile for Ge-C and Ge-Ge bond formation; can produce mixtures of products. dokumen.pubresearchgate.net |

Wurtz-Type Reductive Coupling Protocols

Advanced Synthetic Routes to this compound

More contemporary synthetic methods offer improved selectivity and efficiency in the preparation of this compound, utilizing precursors like organogermanium hydrides and employing specific reagents to mediate the coupling.

The dehydrogenative coupling of organogermanium hydrides presents a modern approach to forming Ge-Ge bonds. This method avoids the use of halogenated precursors and strong reducing agents. Triphenylgermane (Ph₃GeH) can be selectively coupled to form this compound. ruhr-uni-bochum.de This transformation can be mediated by various catalysts or reagents that facilitate the removal of hydrogen gas.

One documented method involves the use of a stabilized carbenoid, which mediates the dehydrocoupling of triphenylgermane to selectively yield this compound. ruhr-uni-bochum.de The identity of the resulting digermane was confirmed by NMR spectroscopy and X-ray diffraction analysis. ruhr-uni-bochum.de In some photocatalytic reactions involving triphenylgermane, this compound is observed as a byproduct resulting from the radical-radical cross-coupling of two germyl (B1233479) radicals. rsc.org

The hydrogermolysis reaction, involving a germanium amide and a germanium hydride, has also been shown to be effective for creating Ge-Ge bonds, offering a pathway to linear and branched oligogermanes. researchgate.net

While not a direct synthesis of this compound, lithium-mediated cleavage is a crucial reaction for its subsequent functionalization. The Ge-Ge bond in this compound can be cleaved by alkali metals. While sodium in liquid ammonia (B1221849) is known to cleave the bond to form (triphenylgermyl)sodium, stronger conditions are often required compared to the cleavage of Si-Si bonds. thieme-connect.degelest.com

The use of lithium metal in a solvent like tetrahydrofuran (THF) can effectively cleave the Ge-Ge bond in this compound to produce triphenylgermyllithium in high yields. researchgate.net This organolithium reagent is a valuable intermediate that can be used in a variety of subsequent reactions to introduce new functional groups onto the germanium center. For instance, the reaction of triphenylgermyllithium with certain esters has been studied, leading to the formation of this compound and carbon monoxide. acs.org This pathway highlights the reversible nature of the cleavage under certain conditions and its utility in further synthetic transformations.

Formation from Organogermanium Hydrides

Optimization of Synthetic Yields and Selectivity in this compound Preparation

Optimizing the synthesis of this compound involves careful control of reaction conditions to maximize yield and minimize the formation of byproducts. In classical Wurtz-type couplings, factors such as the purity of reagents, the nature of the solvent, and the physical form of the sodium metal can significantly impact the outcome. jk-sci.com

In syntheses involving organometallic reagents, the stoichiometry of the reagents is critical. For example, in the reaction of germanium tetrachloride with phenylmagnesium bromide, controlling the ratio of the Grignard reagent can influence the distribution between tetraphenylgermane and this compound. dokumen.pub

For advanced methods like dehydrogenative coupling, the choice of catalyst is paramount for achieving high selectivity. ruhr-uni-bochum.de Similarly, in hydrogermolysis reactions, the use of acetonitrile (B52724) as a solvent has been identified as a key factor in promoting Ge-Ge bond formation. researchgate.net The development of selective synthesis methods for functionalized phosphines and other organometallics provides insights that can be applied to optimize the preparation of specific organogermanium compounds like this compound. nii.ac.jp Improved procedures for synthesizing known organogermanium compounds, including this compound, are continuously being developed, focusing on enhancing efficiency and purity. researchgate.net

Table 2: Advanced Synthetic Approaches and Optimization

| Method | Precursor | Reagent/Catalyst | Key Optimization Factors |

|---|---|---|---|

| Dehydrogenative Coupling | Triphenylgermane | Stabilized carbenoid | Catalyst selection for high selectivity. ruhr-uni-bochum.de |

| Lithium-Mediated Cleavage | This compound | Lithium metal in THF | Reaction conditions to favor cleavage and subsequent functionalization. zenodo.orgresearchgate.net |

| Hydrogermolysis | Germanium amide, Germanium hydride | Acetonitrile (solvent) | Solvent choice is critical for promoting the reaction. researchgate.net |

Reactivity and Mechanistic Investigations of Hexaphenyldigermane

Homolytic and Heterolytic Cleavage Reactions of the Ge-Ge Bond

The germanium-germanium (Ge-Ge) bond in hexaphenyldigermane is susceptible to cleavage through both homolytic and heterolytic pathways. These reactions are fundamental to the synthesis of various organogermanium compounds and provide insight into the reactivity of metal-metal bonds. The course of the cleavage is largely determined by the nature of the reagents and the reaction conditions, leading to either radical or ionic intermediates.

Photolytic Pathways and Radical Intermediate Generation

The direct photolysis of this compound in solution provides a clean and efficient method for the homolytic scission of the Ge-Ge bond, generating two triphenylgermyl radical (Ph₃Ge•) intermediates. researchgate.netrsc.org This photochemical process involves the excitation of the molecule to a higher energy state upon absorption of a photon, leading to the dissociation of the relatively weak Ge-Ge bond. wikipedia.org The generation of these highly reactive radical species opens pathways for various subsequent chemical transformations. beilstein-journals.orgrsc.org

Chemically Induced Dynamic Electron Polarization (CIDEP) is a powerful technique used to study the mechanisms of chemical reactions involving radical intermediates. wikipedia.org In the context of this compound photolysis, CIDEP studies have been instrumental in elucidating the spin dynamics of the generated triphenylgermyl radicals. rsc.org

Time-resolved Electron Paramagnetic Resonance (EPR) spectroscopy reveals that the photolysis of this compound leads to triphenylgermyl radicals with a non-Boltzmann population of their electron spin states. researchgate.net This phenomenon, observed as enhanced absorptive or emissive signals in the EPR spectrum, is the hallmark of CIDEP. mdpi.com The observed electron spin polarization has been interpreted in terms of a triplet mechanism (TM). researchgate.netrsc.org This indicates that the homolytic cleavage of the Ge-Ge bond occurs from an excited triplet state of the this compound molecule, which is formed via intersystem crossing from an initially excited singlet state. wikipedia.org The CIDEP effect provides definitive evidence for the formation of radical pairs and helps to characterize their precursor's spin state. d-nb.info

The direct detection of transient radical species in solution is crucial for understanding reaction mechanisms. nih.gov Electron Paramagnetic Resonance (EPR) spectroscopy is the primary method for the observation and characterization of species with unpaired electrons, such as the triphenylgermyl radical. bruker.com

Through direct photolysis of this compound in solvents like cyclohexane (B81311), the EPR signals of the triphenylgermyl radical have been successfully observed for the first time in a fluid solution. researchgate.netrsc.org This direct detection confirms the homolytic cleavage of the Ge-Ge bond. The resulting EPR spectrum provides information about the electronic structure and environment of the radical. bruker.com Laser flash photolysis techniques are also employed to detect transient species like the triphenylgermyl radical. researchgate.net The ability to spectroscopically identify these radicals allows for detailed kinetic and mechanistic studies of their subsequent reactions. europa.eu

Chemically Induced Dynamic Electron Polarization (CIDEP) Studies

Alkali Metal-Induced Ge-Ge Bond Scission and Germyl (B1233479) Anion Formation

The Ge-Ge bond in this compound can be cleaved heterolytically by alkali metals, leading to the formation of triphenylgermyl anions (Ph₃Ge⁻). thieme-connect.de This reaction is a key method for generating (triorganogermyl)alkali metal compounds, which are valuable reagents in organometallic synthesis. thieme-connect.de The high reactivity of alkali metals allows them to donate an electron, initiating the scission of the metal-metal bond. numberanalytics.com

The reaction involves treating this compound with an alkali metal, such as lithium, sodium, or a sodium/potassium alloy, in an appropriate solvent. thieme-connect.de For instance, reacting this compound with lithium wire in ethylene (B1197577) glycol dimethyl ether results in the formation of triphenylgermyllithium. thieme-connect.de Similarly, cleavage with sodium in liquid ammonia (B1221849) produces (triphenylgermyl)sodium. thieme-connect.de The reactivity of the alkali metals generally increases down the group, which can influence the reaction conditions and outcomes. askiitians.com

| Alkali Metal | Solvent | Product | Reaction Time | Reference |

| Lithium | Ethylene glycol dimethyl ether | Triphenylgermyllithium | ~4-5 hours | thieme-connect.de |

| Sodium | Liquid Ammonia | (Triphenylgermyl)sodium | N/A | thieme-connect.de |

| Potassium | Ethylamine | (Triethylgermyl)potassium* | 6 weeks | thieme-connect.de |

| Note: This example uses hexaethyldigermane (B1588020) but illustrates the general reactivity principle. |

The choice of solvent is critical for the successful cleavage of the Ge-Ge bond in this compound by alkali metals. The solvent's primary role is to solvate the resulting metal cation, thereby stabilizing the triphenylgermyl anion and driving the reaction to completion. nih.gov

Ethereal solvents, such as tetrahydrofuran (B95107) (THF) and 1,2-dimethoxyethane (B42094) (ethylene glycol dimethyl ether), are particularly effective because the oxygen atoms can coordinate to the alkali metal cation. thieme-connect.de This coordination is crucial; for example, while lithium smoothly cleaves this compound in 1,2-dimethoxyethane, more reactive metals like potassium or sodium/potassium alloy are too reactive in this solvent, potentially leading to side reactions with the solvent itself. thieme-connect.de In contrast, hexaalkyldigermanes are generally not cleaved by alkali metals in ether solvents, highlighting the activating effect of the phenyl groups in this compound. thieme-connect.de The ability of the solvent to stabilize the charged intermediates is a determining factor in the feasibility and outcome of the reaction. nih.gov

Electrophilic Cleavage by Acids and Halogens

The Ge-Ge sigma bond in this compound possesses sufficient electron density to be susceptible to attack by electrophiles, such as halogens and strong acids. numberanalytics.com This type of reaction results in the heterolytic cleavage of the bond and the formation of two molecules of a triphenylgermanium derivative.

A well-documented example is the reaction of this compound with bromine (Br₂). thieme-connect.de When this compound is treated with bromine, for instance in refluxing carbon tetrachloride, the Ge-Ge bond is cleaved to yield bromotriphenylgermane (Ph₃GeBr). thieme-connect.de The mechanism involves the polarization of the Br-Br bond as it approaches the Ge-Ge bond. libretexts.org This leads to a heterolytic cleavage where one germanium atom is attacked by the electrophilic end of the halogen molecule (Br⁺), and the other reacts with the resulting bromide anion (Br⁻), ultimately forming two equivalents of the product. libretexts.org This reactivity demonstrates the nucleophilic character of the Ge-Ge bond in the presence of strong electrophiles.

| Electrophile | Reagent | Solvent | Product | Reference |

| Halogen | Bromine (Br₂) | Carbon Tetrachloride | Bromotriphenylgermane | thieme-connect.de |

Ligand Exchange and Functionalization Reactions

Ligand exchange and functionalization reactions of this compound are crucial for the synthesis of other organogermanium compounds. These reactions typically involve the cleavage of the germanium-germanium bond, allowing for the introduction of new functional groups.

Derivatization to Germyl Triflate Species

The reaction of this compound with trifluoromethanesulfonic acid (HOTf) provides a pathway to valuable germyl triflate building blocks. researchgate.net Research has shown that reacting this compound with one equivalent of trifluoromethanesulfonic acid can yield monogermyltriflate products. dokumen.pub

Detailed investigations into the reaction of digermanes such as this compound (Ph₃GeGePh₃) with HOTf have led to the synthesis and isolation of novel germanium-containing triflates. researchgate.netresearchgate.net For instance, the reaction can produce triphenylgermyl triflate (Ph₃GeOTf). researchgate.net In some cases, depending on the stoichiometry and reaction conditions, the reaction of this compound with trifluoromethanesulfonic acid has been observed to afford Ph₃Ge-GePh₂OTf. researchgate.net These triflate derivatives are useful intermediates that can be converted into the corresponding chlorides by reacting them with ammonium (B1175870) chloride. researchgate.netdokumen.pub

| Reactant | Reagent | Major Product(s) | Reference |

|---|---|---|---|

| This compound (Ph₃GeGePh₃) | Trifluoromethanesulfonic acid (HOTf) | Ph₃Ge-GePh₂OTf, Ph₃GeOTf | researchgate.netdokumen.pub |

| Ph₃Ge-GePh₂OTf | Ammonium Chloride (NH₄Cl) | Corresponding Chloride Derivative | researchgate.netdokumen.pub |

Pathways to Organogermanium Halides

The conversion of this compound to organogermanium halides is a fundamental functionalization process. A direct method involves the cleavage of the Ge-Ge bond by halogens. For example, this compound can be cleaved by bromine in refluxing tetrachloromethane to produce bromotriphenylgermane. thieme-connect.de

Another significant pathway involves the cleavage of the Ge-Ge bond in hexaaryldigermanes using alkali metals, such as lithium or sodium, in a suitable solvent like tetrahydrofuran (THF) or ethylene glycol dimethyl ether. thieme-connect.decdnsciencepub.com This reaction generates a triphenylgermyl-alkali metal species (e.g., triphenylgermyllithium, Ph₃GeLi). thieme-connect.de This reactive intermediate can then be treated with various electrophiles, including halogen sources, to yield the desired organogermanium halide. The Ge-Ge bonds of hexaaryldigermanes are readily cleaved by alkali metals in THF. thieme-connect.de Furthermore, reactions of triphenylgermyl derivatives with hydrogen chloride have been shown to result in the rapid cleavage of the germanium-metalloid bond, indicating a pathway to chloride compounds. cdnsciencepub.com

| Starting Material | Reagents | Intermediate/Product | Reaction Type | Reference |

|---|---|---|---|---|

| This compound | Bromine (Br₂) | Bromotriphenylgermane (Ph₃GeBr) | Halogenolysis | thieme-connect.de |

| This compound | Lithium (Li) in ether solvent | Triphenylgermyllithium (Ph₃GeLi) | Reductive Cleavage | thieme-connect.de |

| Triphenylgermyl derivatives | Hydrogen Chloride (HCl) | Triphenylgermyl chloride (Ph₃GeCl) | Acidolysis | cdnsciencepub.com |

Mechanistic Studies of Reaction Kinetics and Thermodynamics

The reactivity of this compound is governed by the principles of chemical kinetics and thermodynamics. Mechanistic studies seek to understand the step-by-step processes of bond breaking and formation, as well as the energy changes that drive these transformations.

The central feature of this compound's reactivity is the germanium-germanium single bond. From a thermodynamic standpoint, the feasibility of a reaction is determined by the change in Gibbs free energy (ΔG), which incorporates changes in enthalpy (ΔH) and entropy (ΔS). youtube.com For the cleavage of the Ge-Ge bond, the enthalpy change is primarily related to the bond dissociation energy. Reactions that form stronger bonds than the one broken are enthalpically favored.

Kinetic studies focus on the reaction rate and the factors that influence it. Ligand exchange and functionalization reactions can proceed through different mechanisms, such as associative, dissociative, or interchange pathways. uci.edu In an associative mechanism, the incoming ligand first coordinates to the metal center, forming a higher-coordinate intermediate, whereas in a dissociative mechanism, a ligand first departs, creating a lower-coordinate intermediate. The preference for one mechanism over another is influenced by steric and electronic factors of the metal center and the ligands.

For reactions involving this compound, such as the cleavage by halogens or the reaction with acids, the mechanism likely involves an electrophilic attack on the Ge-Ge bond. The thermodynamics of such processes can be investigated using computational methods like Density Functional Theory (DFT), which can model reaction intermediates and transition states. dntb.gov.uaresearchgate.net Transmetalation reactions, which involve the exchange of ligands between two metal centers, are often thermodynamically driven by the relative electronegativities of the metals. wikipedia.org

| Thermodynamic Parameter | Symbol | Influence on this compound Reactivity | Reference |

|---|---|---|---|

| Enthalpy Change | ΔH | A negative ΔH (exothermic reaction) favors product formation. Driven by the balance of bond energies between broken (Ge-Ge) and newly formed bonds. | youtube.com |

| Entropy Change | ΔS | A positive ΔS (increased disorder) favors the reaction. Cleavage of one large molecule into two or more smaller molecules generally increases entropy. | youtube.com |

| Gibbs Free Energy Change | ΔG = ΔH - TΔS | A negative ΔG indicates a spontaneous reaction. The overall feasibility of a reaction depends on the interplay between enthalpy, entropy, and temperature. | youtube.com |

Advanced Structural Elucidation and Spectroscopic Methodologies Applied to Hexaphenyldigermane

Crystallographic Analyses for Molecular Architecture Determination

The three-dimensional arrangement of atoms in hexaphenyldigermane has been elucidated through single-crystal X-ray diffraction, revealing a fascinating polymorphism. The compound is known to exist in at least three distinct crystalline forms, the stability of which depends on the crystallization conditions.

From solutions of chlorinated hydrocarbons, this compound crystallizes into two solvent-free modifications. The stable form below 418 K is a triclinic modification, belonging to the P1 space group. msu.edu At 418 K, it can transform into a metastable hexagonal form with the space group P6322. msu.edursc.org The enthalpy of this transformation has been determined to be 8.4 kJ/mol. ichtj.waw.pl

A third modification is obtained when this compound is crystallized from benzene (B151609). This results in a rhombohedral crystal structure (space group R3) that incorporates two molecules of benzene per molecule of this compound, forming a dibenzene solvate. ichtj.waw.plresearchgate.net In this structure, the this compound molecule adopts an achiral bipropeller conformation with S6 symmetry. researchgate.netacs.org The Ge-Ge bond distance in this solvate has been measured to be 244.6(1) pm. researchgate.netacs.org

Table 1: Crystallographic Data for this compound Modifications

| Property | Triclinic Modification | Hexagonal Modification | Rhombohedral (Dibenzene Solvate) |

| Crystal System | Triclinic | Hexagonal | Rhombohedral |

| Space Group | P1 | P6322 | R3 |

| Stability | Stable < 418 K | Metastable at 418 K | Stable (Benzene Solvate) |

| Ge-Ge Distance (pm) | Not specified | Not specified | 244.6(1) |

| Molecular Symmetry | Not specified | Not specified | S6 |

| Data sourced from references msu.edursc.orgichtj.waw.plresearchgate.netacs.org. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for confirming the structure of this compound in solution. Due to the molecule's high symmetry, with two equivalent triphenylgermyl (GePh₃) groups, the ¹H and ¹³C NMR spectra are relatively simple. The free rotation of the phenyl groups and around the Ge-Ge bond in solution means that all 30 protons and all 36 carbons exhibit a limited number of signals, corresponding to the chemically equivalent nuclei within the phenyl rings.

In the ¹³C NMR spectrum, the signals for the phenyl carbons of this compound are observed to be nearly identical to those found in related linear and branched polygermanes. researchgate.net This consistency is a characteristic feature of phenylated polygermanes. The interpretation of the spectra relies on the assignment of signals for the ipso, ortho, meta, and para carbons of the phenyl groups. While specific chemical shift values can vary slightly with the solvent used, the pattern is characteristic of the triphenylgermyl moiety. researchgate.netismar.org The number of distinct signals in the spectrum is a direct reflection of the molecule's symmetry in solution. orgchemboulder.com

Table 2: General ¹³C NMR Phenyl Signal Assignments for Phenylated Polygermanes

| Carbon Position | Expected Chemical Shift Range (ppm) |

| ipso-C (Ge-C) | ~137 |

| ortho-C | ~134-135 |

| meta-C | ~128-129 |

| para-C | ~129-130 |

| Typical chemical shift ranges based on related structures vdoc.pubmdpi.com. The signals for di-, tri-, and tetra-germanes are noted to be nearly identical researchgate.net. |

Time-Resolved Electron Paramagnetic Resonance (TREPR) Spectroscopy for Transient Species Characterization

Time-Resolved Electron Paramagnetic Resonance (TREPR) spectroscopy has been instrumental in detecting and characterizing the short-lived paramagnetic species generated from this compound upon photolysis. nii.ac.jpmdpi.com When a solution of this compound is irradiated with UV light, the primary photochemical event is the homolytic cleavage of the germanium-germanium bond.

This bond scission produces two triphenylgermyl radicals (Ph₃Ge•). scribd.com The TREPR technique is capable of detecting these transient radicals, which are not observable by conventional steady-state EPR due to their short lifetimes. libretexts.org Studies have successfully captured the EPR spectrum of the triphenylgermyl radical in fluid solution following the photolysis of this compound. osti.gov The observed electron spin polarization in the spectrum has been interpreted in terms of a triplet mechanism (TM), providing insight into the electronic spin state of the precursor molecule from which the radicals are formed. osti.govucl.ac.be

Ultraviolet-Visible Absorption Spectroscopy in Electronic Structure Elucidation

Ultraviolet-Visible (UV-Vis) spectroscopy provides key information about the electronic transitions within the this compound molecule and its derived species. eli-beams.euencyclopedia.pub The parent molecule absorbs light in the ultraviolet region, which is characteristic of organic compounds with conjugated π-systems like phenyl rings. msu.eduencyclopedia.pub The electronic transitions are primarily of the π → π* type within the aromatic rings. eli-beams.eu

More revealing are the transient absorption spectra obtained through techniques like laser flash photolysis. Laser irradiation of this compound in cyclohexane (B81311) at an excitation wavelength of 266 nm leads to the formation of the triphenylgermyl radical (Ph₃Ge•). acs.org This transient species has a distinct absorption maximum in the UV region.

Table 3: Transient Absorption Data from Laser Flash Photolysis of this compound

| Transient Species | Excitation Wavelength (nm) | Absorption Maximum (λₘₐₓ, nm) | Solvent |

| Triphenylgermyl radical (Ph₃Ge•) | 266 | 330 | Cyclohexane |

| Data sourced from reference acs.org. |

This technique allows for the monitoring of the formation and decay of such reactive intermediates, which is crucial for understanding the photochemical reaction mechanisms of this compound. acs.org

Electrochemical Characterization Techniques (Cyclic Voltammetry and Differential Pulse Voltammetry)

Electrochemical methods, particularly cyclic voltammetry (CV) and differential pulse voltammetry (DPV), have been employed to investigate the redox properties of this compound. gakushuin.ac.jp These techniques provide data on the oxidation potential of the molecule, offering insights into the stability of its electronic structure and the energy of its highest occupied molecular orbital (HOMO). researchgate.netosti.gov

Studies have shown that this compound undergoes an irreversible oxidation process. researchgate.net The irreversibility indicates that the initially formed radical cation is unstable and likely undergoes rapid subsequent chemical reactions. The oxidation potential for this compound has been measured in a tetrahydrofuran (B95107) (THF) solution.

Table 4: Electrochemical Data for this compound

| Technique | Oxidation Potential (Eₒₓ) | Reference Electrode | Solvent |

| Cyclic Voltammetry / DPV | 1.96 V | Ferrocene/Ferrocenium (Fc/Fc⁺) | THF |

| Data sourced from references found in the literature. The potential is reported as irreversible. |

This electrochemical data is valuable for comparing the electronic properties of this compound with other oligogermanes and for designing materials with specific redox characteristics. researchgate.net

Pulse Radiolysis for Radical Cation Investigations

Pulse radiolysis is a powerful technique for studying the formation and reactivity of transient species, particularly radical ions, in solution. ichtj.waw.pl In this method, a sample is irradiated with a high-energy pulse of electrons, leading to the ionization of solvent molecules. The resulting radical ions from the solvent can then react with a solute molecule, such as this compound, to produce its radical cation.

While direct studies on the this compound radical cation via pulse radiolysis are not extensively detailed in the provided context, the technique has been successfully applied to generate and characterize the radical cations of other polygermanes, such as dodecamethylcyclohexagermane. By analogy, pulse radiolysis of this compound would involve its one-electron oxidation to form the [Ph₃Ge-GePh₃]⁺• radical cation. The properties of this transient species, including its absorption spectrum and reaction kinetics, can then be monitored using time-resolved detection methods like transient absorption spectroscopy. ichtj.waw.pl This approach allows for the direct characterization of the radical cation, providing fundamental data on its structure and reactivity, which is often inaccessible through other methods.

Computational and Theoretical Chemistry of Hexaphenyldigermane

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and predicting the reactivity of organogermanium compounds, including hexaphenyldigermane. nih.govscispace.comwikipedia.org DFT calculations allow for the determination of various molecular properties and reactivity descriptors. researchgate.netrsc.org

Recent DFT studies have been instrumental in correlating experimental data, such as UV/visible spectra and cyclic voltammetry, with theoretical computations for related oligogermanes, showing excellent agreement. researchgate.net For instance, calculations on branched oligogermanes have provided insights into the stabilization of the Highest Occupied Molecular Orbital (HOMO) and the magnitude of the HOMO-LUMO gap. researchgate.net In one study, the HOMO-LUMO energy gap of a dianionic digermanate was found to be slightly larger than that of this compound (4.90 eV vs. 4.79 eV). acs.org However, the dianionic species exhibited a lower oxidation potential, which was attributed to its higher HOMO energy level (-4.65 eV) as determined by DFT calculations. acs.org

DFT calculations have also been successfully used to analyze the vibrational spectra of functionalized phenyl-digermanes. researchgate.nettandfonline.com Furthermore, time-dependent DFT (TD-DFT) calculations have been shown to accurately predict the electronic spectra of various germylenes and digermenes. researchgate.net These computational approaches provide a robust framework for understanding and predicting the chemical behavior of this compound and its derivatives.

Table 1: Comparison of Computed Electronic Properties

| Compound | Method | HOMO Energy (eV) | HOMO-LUMO Gap (eV) | Reference |

|---|---|---|---|---|

| This compound | DFT | Not Specified | 4.79 | acs.org |

| Dianionic Digermanate | DFT | -4.65 | 4.90 | acs.org |

| (Ph3Ge)4Ge | DFT | -6.223 | Large | researchgate.net |

Quantum Chemical Models of Ge-Ge Bonding and Electronic Delocalization (Sigma-Conjugation)

Quantum chemical models are crucial for elucidating the nature of the germanium-germanium (Ge-Ge) bond and the phenomenon of sigma (σ)-conjugation in polyphenylgermanes. acs.orgaps.org The Ge-Ge single bond in this compound has a length of approximately 244.6 pm. researchgate.net This bond is susceptible to cleavage under various conditions.

Sigma-conjugation, the delocalization of electrons through a sigma-bond framework, is a key feature of catenated Group 14 compounds. wikipedia.orgmasterorganicchemistry.com In this compound, the interaction between the Ge-Ge σ-bonding orbital and the π-systems of the phenyl rings influences its electronic properties. Theoretical studies have explored this σ-π mixing in related polysilanes and polygermanes. researchgate.net The extent of this conjugation affects the electronic spectra and electrochemical behavior of these molecules. researchgate.netresearchgate.net

Theoretical Investigations of Intermediate Species and Transition States in Reaction Mechanisms

The study of reaction mechanisms often involves the characterization of transient intermediates and transition states, which are typically short-lived and difficult to observe experimentally. numberanalytics.comsioc-journal.cnmit.edunih.gov Computational chemistry provides a powerful means to investigate these elusive species. mit.edunih.govroutledge.com

For reactions involving this compound, theoretical methods can be used to model potential intermediates and the transition states that connect them to reactants and products. scirp.orgelifesciences.orgcolostate.edu For example, in the cleavage of the Ge-Ge bond, various reactive intermediates could be formed. DFT calculations can be employed to determine the geometries and energies of these species, providing insights into the reaction pathway. tandfonline.comresearchgate.net

Computational studies on related systems, such as the hydrogermolysis reaction, have demonstrated the utility of theoretical calculations in understanding Ge-Ge bond formation. researchgate.net Similarly, investigations into the decomposition of organoelement triflates derived from digermanes have benefited from computational analysis. researchgate.net By mapping the potential energy surface, theoretical studies can elucidate the energetics and kinetics of different reaction channels, helping to rationalize experimental observations and predict reaction outcomes. scirp.org

Comparative Computational Studies with Silicon and Tin Analogues

Comparative computational studies of this compound with its silicon (hexaphenyldisilane) and tin (hexaphenyldistannane) analogues are valuable for understanding the trends in properties down Group 14 of the periodic table. scribd.comepdf.pub These studies often highlight the differences in bond strengths, bond lengths, and reactivity.

The nature of the central M-M bond (M = Si, Ge, Sn) is a key focus. Generally, the bond strength decreases down the group (Si-Si > Ge-Ge > Sn-Sn). Computational studies can quantify these differences in bond dissociation energies. For instance, the cleavage of hexaphenyldisilane (B72473) by alkali metals has been studied computationally. researchgate.net

Electronic properties also show systematic trends. The HOMO-LUMO gaps tend to decrease for the heavier analogues, reflecting the higher energy of the σ(M-M) orbitals. This trend has been explored computationally for various catenated Group 14 compounds. researchgate.net Comparative studies on the reaction of digermanes and silagermanes with acids have shown differences in reactivity, which can be rationalized through computational analysis of the reaction intermediates and transition states. researchgate.net Furthermore, computational investigations into silyl-substituted dilithiostannoles have provided insights into the electronic character of these tin compounds compared to their lighter counterparts. researchgate.net These comparative theoretical analyses provide a comprehensive understanding of the periodic trends that govern the chemistry of these fascinating molecules.

Exploratory Applications in Advanced Materials and Chemical Synthesis

Role as Precursors for Complex Organogermanium Scaffolds

Hexaphenyldigermane serves as a foundational building block for the synthesis of more complex organogermanium structures. researchgate.netdokumen.pub Its germanium-germanium bond can be selectively cleaved to generate reactive intermediates, which can then be incorporated into larger, more intricate molecular frameworks. For instance, the reaction of this compound with halogens or hydrogen halides leads to the formation of halogermanes, which are versatile starting materials for a wide range of organogermanium compounds. researchgate.net

Research has demonstrated the utility of this compound in the preparation of linear and branched oligogermanes. researchgate.net These oligomers, consisting of multiple germanium atoms linked together, exhibit interesting electronic and photophysical properties that are dependent on the chain length and substituents. The controlled synthesis of such oligogermanes is crucial for the development of new materials with tailored functionalities. researchgate.net Furthermore, this compound can be used in coupling reactions to create mixed organometallic compounds containing germanium-silicon or germanium-tin bonds, further expanding the diversity of accessible organogermanium scaffolds. researchgate.netruhr-uni-bochum.de

Potential in Nanotechnology Applications (e.g., Nanolithography, Nanoelectronics, Photonics)

The unique properties of germanium make it a material of interest in nanotechnology, and this compound is being explored as a precursor for the fabrication of germanium-based nanostructures. researchgate.net Nanotechnology involves the manipulation of matter on a nanometric scale to create devices and systems with novel functions. Applications are found in diverse areas such as electronics, energy, and biomedicine.

In the realm of nanoelectronics, germanium is considered a promising material for next-generation transistors and other electronic components due to its higher charge carrier mobility compared to silicon. researchgate.netresearchgate.net The direct-write synthesis of germanium nanostructures from organometallic precursors like this compound using techniques such as atomic force microscope (AFM) nanolithography is an active area of research. researchgate.net This method allows for the precise, localized deposition of germanium, enabling the fabrication of nanoscale electronic circuits. researchgate.net

Furthermore, the optical properties of germanium nanostructures make them suitable for applications in photonics. researchgate.netrsc.org These applications include the development of photodetectors, modulators, and light-emitting devices. The ability to create germanium quantum dots from precursors such as this compound opens up possibilities for new optoelectronic devices. researchgate.net

Research into Organic Photoconductor Applications through Polygermanes

Polygermanes, long-chain polymers containing a backbone of germanium atoms, have been investigated for their potential use as organic photoconductors. google.comnii.ac.jp Photoconductive materials exhibit an increase in electrical conductivity when exposed to light, a property that is central to technologies such as photocopiers, laser printers, and photodetectors. researchgate.netoptica.org

Research into polygermanes has focused on understanding their fundamental optical and electrical properties, including their band gap and charge carrier mobility. nii.ac.jp The electronic properties of these polymers are influenced by the delocalization of σ-electrons along the germanium backbone, which is analogous to the π-electron delocalization in conjugated organic polymers. This delocalization allows for the transport of charge carriers upon photoexcitation. researchgate.net

Studies have involved the synthesis of polygermanes with varying molecular weights and the characterization of their thin-film properties. nii.ac.jp Techniques such as time-of-flight (TOF) have been used to measure the drift mobilities of injected charge carriers in these materials. nii.ac.jp While still in the research phase, the unique photoconductive properties of polygermanes make them a subject of continued interest for potential applications in organic electronics. researchgate.net

Investigational Roles in Catalytic Processes and Mechanistic Inquiry

This compound and related organogermanium compounds are valuable tools for investigating reaction mechanisms and have shown potential in catalytic processes. dtic.milresearchgate.netcolab.ws The homolytic cleavage of the Ge-Ge bond in this compound upon photolysis or in the presence of a sensitizer (B1316253) generates triphenylgermyl radicals. acs.org These radicals can initiate polymerization reactions and participate in various organic transformations. acs.orgrsc.org

The study of these germyl (B1233479) radicals provides insights into the fundamental principles of radical chemistry. rsc.org For example, the reactivity and kinetics of triphenylgermyl radicals in addition reactions and hydrogen abstraction processes have been investigated using techniques like laser flash photolysis. researchgate.netacs.org This fundamental knowledge is crucial for designing new catalytic systems and understanding the mechanisms of existing ones. anu.edu.aumdpi.com

In the context of catalysis, organogermanium compounds can act as co-initiators in photopolymerization systems. acs.org For instance, in combination with a photosensitizer, this compound can enhance the efficiency of free radical polymerization. acs.org The ability of organogermanium compounds to participate in single-electron transfer processes also makes them relevant in the study of photoredox catalysis. While direct, large-scale catalytic applications of this compound are not yet widespread, its role in mechanistic studies continues to contribute to the broader field of catalysis. rsc.org

Future Research Directions and Unresolved Challenges in Hexaphenyldigermane Chemistry

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of hexaphenyldigermane and its derivatives has traditionally relied on methods that can be harsh or produce significant waste. A major future direction is the development of more sustainable and efficient synthetic routes.

Current limitations and future goals:

Greener Synthesis: Many existing methods for creating germanium-germanium bonds involve reactive metals or harsh reagents. thieme-connect.de Future research should focus on "green" synthetic approaches, such as those that minimize solvent use and waste production. aalto.fi Mechanochemical methods, which use mechanical force to drive reactions, present a promising solvent-free alternative. aalto.fi

Catalytic Methods: The development of catalytic methods for the synthesis of digermanes is highly desirable. This would improve atom economy and reduce the need for stoichiometric reagents.

Control over Structure: Achieving precise control over the synthesis of unsymmetrical and more complex oligogermanes remains a challenge. researchgate.net New synthetic strategies are needed to enable the rational design and construction of these intricate molecules.

Deeper Mechanistic Understanding of Complex Reaction Pathways

A thorough understanding of the reaction mechanisms involving this compound is crucial for controlling reaction outcomes and designing new transformations.

Areas requiring further investigation:

Photochemical Reactions: The photolysis of this compound leads to the formation of triphenylgermyl radicals. rsc.org While the initial steps of this process have been studied, a more detailed understanding of the subsequent reaction pathways and the factors that influence them is needed. rsc.org Time-resolved spectroscopic techniques can provide valuable insights into these transient species. rsc.org

Cleavage Reactions: The germanium-germanium bond in this compound can be cleaved by various reagents, including halogens and alkali metals. thieme-connect.de A deeper mechanistic understanding of these cleavage reactions, particularly the role of solvents and reaction intermediates, will facilitate their application in synthesis. thieme-connect.de

Reductive Elimination and Oxidative Addition: These fundamental organometallic reactions are relevant to the synthesis and reactivity of digermanes. Further studies are needed to elucidate the mechanisms of these processes in germanium chemistry, which could enable the development of new catalytic cycles. researchgate.net

Rational Design of Derivatives with Tunable Electronic Properties

The electronic properties of this compound can be modified by introducing different substituents on the phenyl rings or by creating more complex oligomeric and polymeric structures. researchgate.netresearchgate.net This opens up possibilities for creating materials with tailored electronic and optical properties.

Key research objectives:

Structure-Property Relationships: A systematic investigation of how the nature and position of substituents on the aryl groups affect the electronic properties of digermanes is needed. This knowledge will enable the rational design of molecules with specific absorption, emission, and redox characteristics.

Oligogermanes and Polymers: The synthesis and characterization of longer germanium chains (oligogermanes and polygermanes) is a key area for future research. researchgate.netresearchgate.net The properties of these materials are dependent on the chain length and the organic groups attached to the germanium backbone, offering a route to tunable materials. researchgate.netresearchgate.net

Donor-Acceptor Systems: The incorporation of electron-donating and electron-accepting groups into the structure of digermanes can lead to materials with interesting charge-transfer properties. researchgate.net These could find applications in organic electronics. nih.gov

Exploration of New Applications in Materials Science and Organic Synthesis

The unique reactivity and properties of this compound and its derivatives suggest a range of potential applications that are yet to be fully explored.

Promising application areas:

Photoinitiators: Triphenylgermyl radicals, generated from the photolysis of this compound, have been shown to be effective initiators for free radical polymerization. acs.org Further research could optimize their performance and expand their use in photopolymerization applications. acs.org

Materials for Electronics and Optics: The tunable electronic properties of germanium-containing compounds make them promising candidates for applications in electronics and optics. researchgate.netresearchgate.net Future work could focus on developing this compound derivatives as electron-transporting materials in devices like solar cells. nih.gov

Building Blocks in Organic Synthesis: The reactivity of the Ge-Ge bond allows for the use of this compound as a precursor to various organogermanium compounds. thieme-connect.de Exploring new reactions and transformations involving this compound could lead to novel synthetic methodologies in organic chemistry. mdpi.comupd.edu.phrsc.org

Advances in Theoretical Modeling and Computational Predictions

Computational chemistry provides a powerful tool for understanding the structure, bonding, and reactivity of molecules, as well as for predicting the properties of new materials. mdpi.comspringer.com

Future computational directions:

Q & A

Q. What are the established synthetic routes for hexaphenyldigermane, and how do reaction conditions influence yield and purity?

this compound is typically synthesized via:

- Coupling reactions : Heating triphenylgermane bromide with excess sodium in dry xylene (yields ~46% after iodine treatment) .

- Metathesis : Reacting triphenylgermyllithium with triphenyltin chloride, though this produces mixed products (e.g., triphenylgermyltriphenyltin) requiring chromatographic separation . Key variables : Solvent choice (e.g., xylene vs. benzene), temperature (120–150°C), and stoichiometric excess of sodium. Impurities often arise from competing side reactions (e.g., germanium tetraphenyl formation) .

Q. How is this compound characterized structurally and chemically?

- Crystallography : Forms transparent cubic crystals (benzene recrystallization), with insolubility in polar solvents (e.g., liquid ammonia) aiding purification .

- Spectroscopy : Solid-state NMR (¹³C, ¹¹⁹Sn) and FT-IR verify Ge–Ge bonding and phenyl group orientation.

- Reactivity : Oxidative stability tested via bromine treatment; inertness toward aqueous NaOH confirms resistance to nucleophilic cleavage .

Q. What are the challenges in handling this compound in experimental settings?

- Air sensitivity : Crumbles into powder upon air exposure due to surface oxidation; requires inert atmosphere (N₂/Ar) for storage .

- Solubility limitations : Limited solubility in common solvents (e.g., ether, CCl₄) complicates solution-phase reactions. Use high-boiling aromatics (e.g., mesitylene) for homogeneous conditions .

Advanced Research Questions

Q. How can contradictory data on this compound’s thermal stability be resolved across studies?

Discrepancies in decomposition temperatures (e.g., 200°C vs. 240°C) may arise from:

- Analytical methods : TGA (dynamic vs. isothermal modes) or DSC protocols .

- Sample purity : Trace sodium residues (from synthesis) catalyze degradation. Validate purity via elemental analysis and XRD . Recommendation : Standardize heating rates and purge gases (e.g., N₂ vs. Ar) to enable cross-study comparisons .

Q. What mechanistic insights explain the formation of mixed germanium-tin species in this compound reactions?

- Competitive coupling : Triphenylgermyllithium reacts with SnCl₃ to form triphenylgermyltriphenyltin, detected via iodine cleavage (yields triphenyliodogermane) .

- Cross-coupling barriers : DFT calculations suggest Ge–Sn bond formation is kinetically favored over Ge–Ge under low-temperature conditions . Experimental design : Use stoichiometric control and in-situ NMR to track intermediates .

Q. How can computational modeling enhance the design of this compound-based catalysts?

- Electronic structure : DFT studies reveal Ge–Ge bond polarization, enabling Lewis acid behavior for substrates like alkenes .

- Reactivity prediction : Simulate ligand substitution pathways (e.g., phenyl vs. methyl groups) to prioritize synthetic targets . Validation : Correlate computational results with experimental kinetics (e.g., Hammett plots) .

Q. What methodologies address reproducibility challenges in this compound synthesis?

- Standardized protocols : Document inert-atmosphere techniques, solvent drying (molecular sieves), and reaction quenching (methanol) .

- Data transparency : Share raw XRD, NMR, and GC-MS files in supplementary materials to enable peer validation .

Methodological and Ethical Considerations

Q. How should researchers handle irreproducible results in this compound studies?

- Root-cause analysis : Compare reaction logs for variables like moisture levels or catalyst aging .

- Blind testing : Repeat experiments with independent labs to eliminate observer bias . Ethical reporting : Disclose all negative results to avoid publication bias .

Q. What interdisciplinary approaches are viable for studying this compound’s material properties?

- Hybrid systems : Combine with polymers (e.g., polystyrene) for thermal stability testing .

- Collaborative frameworks : Partner with computational chemists and crystallographers for multi-angle analysis .

Data Management and Documentation

Q. What metadata standards ensure long-term usability of this compound research data?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.